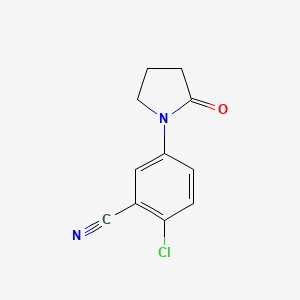![molecular formula C23H29NO3 B12437395 methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate](/img/structure/B12437395.png)
methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate is a complex organic compound known for its unique structural properties. This compound belongs to the class of alkaloids and is characterized by its intricate hexacyclic framework.
準備方法
The synthesis of methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[115111,502,1003,8016,19]icosa-13(19),16-diene-17-carboxylate involves multiple steps, each requiring precise reaction conditionsIndustrial production methods often employ advanced techniques such as catalytic hydrogenation, selective oxidation, and stereoselective synthesis to ensure high yield and purity.
化学反応の分析
Methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
This compound has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying complex molecular interactions and reaction mechanisms. In biology, it has been investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties. In medicine, it is being explored for its therapeutic potential in treating various diseases. Additionally, its unique structural features make it a valuable compound for industrial applications, including the development of new materials and catalysts.
作用機序
The mechanism of action of methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction, gene expression, and protein synthesis.
類似化合物との比較
When compared to other similar compounds, methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate stands out due to its unique hexacyclic structure and diverse functional groups. Similar compounds include other alkaloids with complex ring systems, such as quinine, morphine, and strychnine. the specific arrangement of atoms and functional groups in this compound gives it distinct chemical and biological properties, making it a subject of ongoing research and interest.
特性
分子式 |
C23H29NO3 |
|---|---|
分子量 |
367.5 g/mol |
IUPAC名 |
methyl (1R,2S)-2,6-dimethyl-20-oxo-8-azahexacyclo[11.5.1.11,5.02,10.03,8.016,19]icosa-13(19),16-diene-17-carboxylate |
InChI |
InChI=1S/C23H29NO3/c1-12-10-24-11-14-6-4-13-5-7-15-17(21(26)27-3)9-23(19(13)15)20(25)16(12)8-18(24)22(14,23)2/h12,14,16,18H,4-11H2,1-3H3/t12?,14?,16?,18?,22-,23+/m1/s1 |
InChIキー |
ABIPGLGIPJKDMN-FPZJDPGWSA-N |
異性体SMILES |
CC1CN2CC3CCC4=C5C(=C(C[C@]56[C@]3(C2CC1C6=O)C)C(=O)OC)CC4 |
正規SMILES |
CC1CN2CC3CCC4=C5C(=C(CC56C3(C2CC1C6=O)C)C(=O)OC)CC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Dimethoxy-5-[(1E)-2-(4-methoxyphenyl)ethenyl]benzene](/img/structure/B12437312.png)
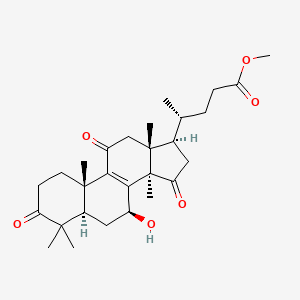
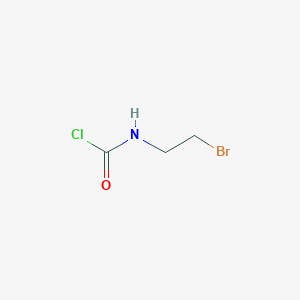

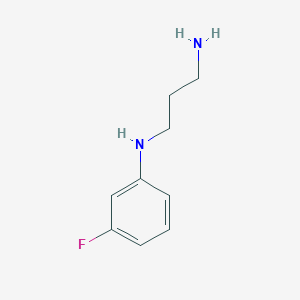
![1-Ethyl-2-[7-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)hepta-2,4,6-trienylidene]-3,3-dimethylindole;iodide](/img/structure/B12437351.png)
![6-Ethoxy-5-methoxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12437357.png)
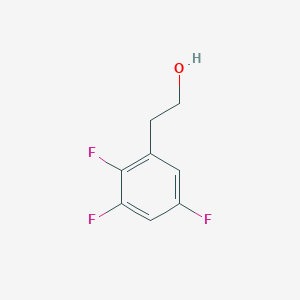
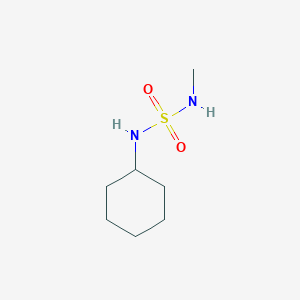
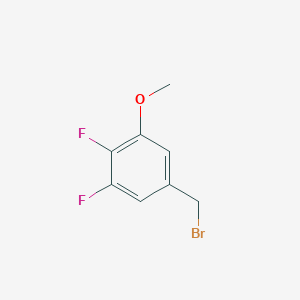
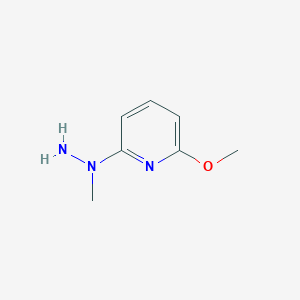
![(4aR,5S,6R,8aR)-5-[2-(2,5-Dihydro-5-methoxy-2-oxofuran-3-yl)ethyl]-3,4,4a,5,6,7,8,8a-octahydro-5,6,8a-trimethylnaphthalene-1-carboxylic acid](/img/structure/B12437390.png)
